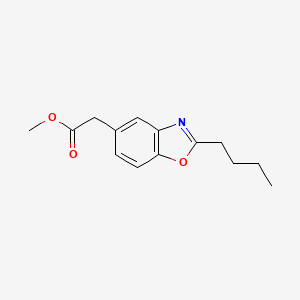

Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate

説明

Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. The compound features a butyl group at position 2 of the benzoxazole core and a methyl acetate moiety at position 5. Benzoxazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science due to their electronic properties and bioactivity.

The molecular formula of this compound is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol.

特性

IUPAC Name |

methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-4-5-13-15-11-8-10(9-14(16)17-2)6-7-12(11)18-13/h6-8H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUPSOBOVABQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate typically involves the reaction of 2-aminophenol with butyl bromide to form 2-butyl-1,3-benzoxazole. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency.

化学反応の分析

Types of Reactions:

Oxidation: Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, using reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH)

Major Products Formed:

Oxidation: Carboxylic acid derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted esters

科学的研究の応用

Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

作用機序

The mechanism of action of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anti-cancer activities .

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate with structurally related benzoxazole derivatives, focusing on molecular properties, substituent effects, and biological relevance.

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The butyl group in this compound likely enhances lipophilicity, favoring membrane permeability in biological systems. In contrast, the pyridin-3-yl group in its pyridine analog (C₁₅H₁₂N₂O₃) introduces aromatic nitrogen, enabling interactions with enzymatic active sites .

- Tetrazole-containing derivatives (e.g., C₁₂H₁₂N₆O₃) exhibit enhanced antimicrobial activity due to the tetrazole ring’s ability to act as a bioisostere for carboxylic acids, improving metabolic stability .

Synthetic Flexibility :

- This compound’s synthesis likely follows pathways similar to those described for ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives, which involve reactions with sodium azide, hydrazine, or esterification agents .

Industrial Applications :

- The pyridine- and tetrazole-functionalized benzoxazoles (e.g., C₁₅H₁₂N₂O₃ and C₂₈H₂₇N₉O₃) are prioritized in drug discovery pipelines for their structural complexity and target specificity .

Research Findings and Data Gaps

- This compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-328188) but lacks detailed pharmacological data in the literature .

- Tetrazole-benzoxazole hybrids (e.g., C₁₂H₁₂N₆O₃) demonstrate superior antifungal activity compared to alkyl-substituted analogs, highlighting the role of nitrogen-rich substituents .

- Pyridine-substituted benzoxazoles (e.g., C₁₅H₁₂N₂O₃) are under investigation for antiviral applications, leveraging their ability to inhibit viral protease enzymes .

生物活性

Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇N₁O₃, with a molecular weight of approximately 247.29 g/mol. The compound features a benzoxazole ring, which contributes to its unique chemical properties and biological interactions. The presence of the butyl group enhances its solubility and may influence its interaction with biological macromolecules such as proteins and nucleic acids.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. Notably, it has been evaluated against cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and others .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism of action for this compound involves its interaction with specific enzymes and receptors implicated in cancer progression. Binding studies suggest that it may inhibit enzymes involved in tumor growth and metastasis. Additionally, the compound's ability to interact with nucleic acids suggests potential roles in gene regulation.

Case Studies

A case study involving the use of this compound in vitro demonstrated its effectiveness in reducing tumor cell viability. In this study, treated cells showed increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development as an anticancer agent.

Comparisons with Similar Compounds

This compound can be compared with other benzoxazole derivatives to highlight its unique properties:

Table 2: Comparison of Benzoxazole Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(1,3-benzoxazol-5-yl)acetate | C₁₀H₉N₁O₃ | Lacks butyl group; simpler structure |

| Methyl 2-(3-methylbenzoxazol-5-yl)acetate | C₁₂H₁₃N₁O₃ | Contains a methyl group; different substitution |

| Methyl 2-(4-chlorobenzoxazol-5-yl)acetate | C₁₄H₁₂ClN₁O₃ | Contains chlorine substituent; altered activity |

The butyl side chain in this compound enhances its solubility and biological interactions compared to other derivatives without such substituents.

Future Research Directions

Future research on this compound could focus on:

- In vivo studies : Evaluating its efficacy and safety in animal models.

- Mechanistic studies : Elucidating the precise biochemical pathways affected by the compound.

- Structural modifications : Assessing how changes to the chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via solvent-free reductive amination or nucleophilic substitution. A common approach involves refluxing intermediates like methyl [(benzoxazolyl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol, monitored by TLC (chloroform:methanol, 7:3) to confirm reaction completion . Yield optimization requires precise stoichiometry (e.g., 1.2 eq hydrazine) and controlled temperature during ice-water quenching to precipitate the product.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1632 cm⁻¹ for ester groups) .

- LC-MS/ESI : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>99% via HPLC) .

- 1H/13C NMR : Resolves alkyl/aromatic protons and confirms substitution patterns on the benzoxazole ring.

Q. How can TLC be utilized to monitor synthetic intermediates?

- Methodological Answer : Use chloroform:methanol (7:3) as the mobile phase to separate intermediates. Spotting pre- and post-reaction samples on silica plates helps track reaction progress. Rf values for the ester precursor and hydrazide product should differ significantly, enabling real-time adjustments .

Advanced Research Questions

Q. What strategies resolve contradictions between TLC and HPLC data during purification?

- Methodological Answer : Discrepancies may arise from co-eluting impurities or solvent interactions. Cross-validate with LC-MS to identify byproducts. Adjust HPLC gradients (e.g., acetonitrile/water with 0.1% formic acid) or employ preparative TLC for intermediate isolation. Recrystallization in ethanol or diethyl ether improves purity .

Q. How do substituents on the benzoxazole ring influence biological activity?

- Methodological Answer : Substituents like alkyl chains (e.g., 2-butyl) enhance lipophilicity, impacting membrane permeability. Carboxamide or sulfanyl groups at the 5-position modulate receptor binding, as seen in A2A adenosine receptor antagonists . SAR studies require synthesizing analogs (e.g., 2-methyl or 4-chlorophenyl derivatives) and testing in vitro assays (e.g., enzyme inhibition or cell viability) .

Q. What crystallographic methods are suitable for determining this compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. High-resolution data (≤1.0 Å) is critical. For twinned crystals, use SHELXD for structure solution and Olex2 for visualization. Hydrogen bonding and π-stacking interactions can be mapped to explain stability .

Q. How can in vitro assays evaluate this compound’s potential as a heparanase inhibitor?

- Methodological Answer : Use fluorogenic substrates (e.g., HS-endoglucuronidase) in cell-free assays. Measure IC50 values via dose-response curves. For cellular efficacy, test in cancer cell lines (e.g., MDA-MB-231) using Matrigel invasion assays. Cross-validate with molecular docking to predict binding to heparanase’s active site .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in synthetic yields?

- Methodological Answer : Variability often stems from moisture-sensitive intermediates or inconsistent quenching. Use anhydrous solvents (e.g., absolute ethanol) and inert atmospheres (N2/Ar). Document reaction parameters (e.g., stirring rate, cooling time) meticulously. Statistical tools like Design of Experiments (DoE) can optimize variables .

Q. What computational tools predict the compound’s LogP and solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。